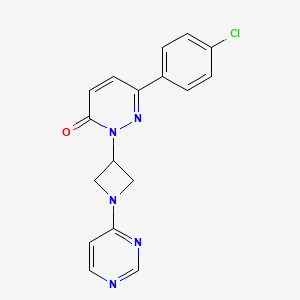
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, imaging, and diagnostics. DFB is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP) and has shown promising results in preclinical studies.
Wirkmechanismus
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide targets the PARP enzyme, which plays a crucial role in repairing damaged DNA. PARP inhibitors like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide block the activity of PARP, leading to the accumulation of DNA damage and ultimately cell death. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been found to be highly selective for PARP and has minimal off-target effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been shown to induce DNA damage and cell death in cancer cells. In addition, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been found to enhance the effects of chemotherapy and radiation therapy in preclinical studies. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has also been evaluated for its potential use in imaging and diagnostics, as it can be labeled with radioactive isotopes for PET imaging.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for PARP. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide can be easily synthesized and is commercially available. However, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has some limitations, including its low solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide. One area of interest is the development of combination therapies using N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide and other anticancer agents. Another future direction is the optimization of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide derivatives with improved pharmacological properties. Additionally, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide can be further evaluated for its potential use in imaging and diagnostics. Overall, the research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has shown promising results and has the potential to lead to new cancer therapies and diagnostic tools.
Synthesemethoden
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds that are subsequently coupled to form the final product. The detailed synthesis method and characterization of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide have been reported in scientific literature.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors like N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide have been found to be effective in targeting cancer cells that have defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide has shown potent antitumor activity in preclinical studies and has been evaluated in clinical trials for various types of cancer.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c1-7-8(2)20-14(10(7)6-17)18-13(19)9-3-4-11(15)12(16)5-9/h3-5H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGOLOMPFJYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,4-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2855367.png)
![N-(3-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855368.png)

![4,7-Dimethoxy-2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2855372.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2855374.png)
![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)





